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molecular formula C7H14O3 B8727124 methyl 2-ethyl-3-hydroxybutanoate CAS No. 60665-95-4

methyl 2-ethyl-3-hydroxybutanoate

Cat. No. B8727124
M. Wt: 146.18 g/mol
InChI Key: KXKVYUMZPVUXIL-UHFFFAOYSA-N
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Patent
US07351778B2

Procedure details

Methyl 2-ethyl-3-hydroxybutyrate was prepared following the procedure as described in step 2) of Preparation Example 4, except for that methyl 2-ethyl-3-oxo-butyrate was used to replace for ethyl 2-ethyl-3-oxo-butyrate. Yield 50%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]([C:8](=[O:10])[CH3:9])[C:4]([O:6][CH3:7])=[O:5])[CH3:2].C(C(C(=O)C)C(OCC)=O)C>>[CH2:1]([CH:3]([CH:8]([OH:10])[CH3:9])[C:4]([O:6][CH3:7])=[O:5])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(C(=O)OC)C(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(C(=O)OCC)C(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
of Preparation Example 4

Outcomes

Product
Name
Type
product
Smiles
C(C)C(C(=O)OC)C(C)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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